6,7-dimethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their complex structures and significant biological activities. The presence of both indole and quinoxaline moieties in a single molecule makes them interesting for various scientific research applications, particularly in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a wide variety of pharmacological activities due to its ability to intercalate into the DNA helix .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix, disrupting processes vital for DNA replication .
Biochemical Pathways
The intercalation of this compound into the DNA helix affects the biochemical pathways involved in DNA replication . This disruption can lead to downstream effects such as the inhibition of cell division and growth, contributing to its antiviral and antitumor activities .
Pharmacokinetics
Its high thermal stability and solubility suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication, leading to the inhibition of cell division and growth . This can result in the death of tumor cells or the inhibition of viral replication, contributing to its antitumor and antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances its thermal stability significantly . Furthermore, its stability and solubility can be influenced by the solvent used, as indicated by its high solubility in acetonitrile .
Biochemical Analysis
Biochemical Properties
The mechanism of pharmacological action exerted by 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline and its derivatives is predominantly DNA intercalation . This intercalation disrupts the processes that are vital for DNA replication . The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .
Cellular Effects
This compound has been shown to inhibit the release of reactive oxygen species from human neutrophils . This inhibition is not achieved through direct oxygen radical scavenger activity of this compound, and the compound has no immediate effects on the activity of the assembled oxidase .
Molecular Mechanism
The mechanism of antiviral and cytotoxic activity of this compound involves intercalation into the DNA helix which disrupts the processes that are vital for DNA replication . This intercalation is predominantly the mechanism of pharmacological action exerted by these compounds .
Temporal Effects in Laboratory Settings
The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities . This thermal stability depends on the type of substituents and side chains attached to the this compound nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin derivatives with o-phenylenediamine. One common method includes the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts. For instance, the reaction of 6,7-dimethylisatin with o-phenylenediamine under acidic conditions can yield the desired compound .
Another approach involves the use of transition-metal-catalyzed cross-coupling reactions. For example, Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation, have been reported to produce various indoloquinoxaline derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yields.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, which can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms of the quinoxaline ring. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antiviral and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Lacks the methyl groups at positions 6 and 7.
5-Methyl-6H-indolo[2,3-b]quinoxaline: Contains a single methyl group at position 5.
9-Nitro-6H-indolo[2,3-b]quinoxaline: Contains a nitro group at position 9.
Uniqueness
6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of two methyl groups, which can influence its electronic properties and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
6,7-dimethylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOQFOGBFURFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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